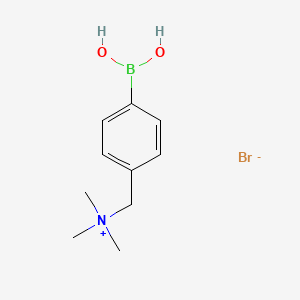

4-(Trimethylammonium)methylphenylboronic acid bromide salt

Vue d'ensemble

Description

4-(Trimethylammonium)methylphenylboronic acid bromide salt is a chemical compound with the molecular formula C10H17BBrNO2 . It has a molecular weight of 273.96 . This compound is not intended for medical, surgical or other patient-oriented applications, and should not be combined with any food product or ingested in any form .

Applications De Recherche Scientifique

Cross-Coupling Reactions in Aqueous Solvents

One significant application of 4-(Trimethylammonium)methylphenylboronic acid bromide salt is in facilitating cross-coupling reactions in aqueous solvents. For example, di(2-pyridyl)methylamine-based palladium dichloride complexes have been used as catalysts for various types of cross-coupling reactions in water or aqueous solvents under aerobic conditions. These reactions include the Suzuki–Miyaura reaction of arylboronic acids with bromoarenes and the coupling of arylboronic acids with benzylic and allylic substrates, demonstrating the salt's role in promoting environmentally friendly chemical synthesis methods (Nájera, Gil-Moltó, & Karlström, 2004).

Synthesis and Characterization of Arylboronic Acids

Another application is seen in the synthesis and characterization of specific arylboronic acids. For instance, 4-Tert-butylphenylboronic acid was synthesized using trimethyl borate and Grignard reagents, highlighting the role of trimethylammonium-based compounds in producing intermediates for further chemical reactions (He Quan-guo, 2007).

Electrochromic Materials

The salt is also utilized in the development of novel materials, such as electrochromic devices. A study on the synthesis and characterization of a N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer, prepared via Suzuki coupling, illustrates its potential in creating materials with unique optical and electronic properties (Chen et al., 2010).

Molecular Synthesis

The compound has been involved in molecular synthesis, where it has facilitated the preparation of various organic molecules. For example, the synthesis of 1-carboxy-N,N,N-tri-[methyl-14C] methanaminium chloride (betaine [methyl-14C]hydrochloride) demonstrates its use in creating labeled compounds for biochemical studies (Goszczyński & Crawford, 1996).

Photoinduced pH Changes

Furthermore, the compound's derivatives have been explored for inducing rapid pH changes in solutions, facilitating studies of proton transfer reactions. This application is exemplified by the use of triphenylmethane leucohydroxide salt derivatives in creating photoactivatable caged hydroxides to study dynamic biochemical processes (Abbruzzetti et al., 2001).

Safety and Hazards

4-(Trimethylammonium)methylphenylboronic acid bromide salt can cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . In case of exposure, it’s recommended to flush the eyes and skin with plenty of water, and if inhaled, move to fresh air immediately . It’s also advised to avoid dust formation and ensure adequate ventilation .

Mécanisme D'action

Target of Action

It is known to be used as a reagent in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound acts as an organoboron reagent . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its molecular weight is 27396 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(4-boronophenyl)methyl-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BNO2.BrH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7,13-14H,8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBGLJOCLJGBJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C[N+](C)(C)C)(O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370280 | |

| Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373384-20-4 | |

| Record name | Benzenemethanaminium, 4-borono-N,N,N-trimethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373384-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

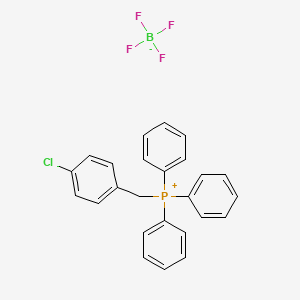

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)